3-Cyano-4-fluorobenzylcyanide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Cyano-4-fluorobenzylcyanide is represented by the formula C10H6FNO. Its molecular weight is 181.16 grams per mole.Physical And Chemical Properties Analysis
3-Cyano-4-fluorobenzylcyanide is a colorless to pale yellow liquid that is insoluble in water.Scientific Research Applications
Fluorescence Enhancement and Stability
The development of fluorescent dyes for biochemical studies highlights the significance of structural modifications, like cyano and fluoro substitutions, to enhance fluorescence properties and stability for cellular imaging and other applications. For instance, new families of fluorescent indicators offer improved brightness, photostability, and selectivity, vital for intracellular applications (G. Grynkiewicz, M. Poenie, R. Tsien, 1985). Similarly, an oxygen scavenging system improves dye stability in single-molecule experiments, indicating the importance of chemical modifications for enhancing molecular performance (Colin Echeverría Aitken, R. Marshall, J. Puglisi, 2008).
Aggregation-Induced Emission (AIE)
The synthesis of novel compounds with AIE properties demonstrates the role of cyano groups in preventing π–π stacking, which is crucial for the development of materials with enhanced emission in aggregated states. Such properties are key for applications in optics, electronics, and the biological sciences (Wen-bin Jia et al., 2013).
Biocatalysis in Organic Synthesis
In organic synthesis, engineered enzymes catalyze the insertion of fluoroalkyl groups into organic compounds, demonstrating the potential for creating fluorinated molecules with altered pharmacological characteristics through C–H functionalization (Xiong Huang et al., 2018). This approach showcases the expanding scope of biocatalysis for incorporating fluoroalkyl groups into diverse molecular scaffolds.
Environmental Biodegradation
The biodegradation study of β-Cyfluthrin by Pseudomonas stutzeri strain S1 emphasizes the environmental implications of fluoro-containing compounds and highlights the efforts in understanding and enhancing the microbial degradation of synthetic pyrethroids (N. Saikia et al., 2005).
Photoredox Catalysis in Organic Synthesis
Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation of carbon-carbon multiple bonds. The development of metal-free photoredox catalysts based on donor–acceptor fluorophores demonstrates the utility of such systems in driving energetically demanding cross-coupling reactions under mild conditions (Jian Luo, Jian Zhang, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(cyanomethyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNCZBBJZSYHMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378785 | |
Record name | 3-Cyano-4-fluorobenzylcyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-fluorobenzylcyanide | |
CAS RN |
519059-09-7 | |
Record name | 3-Cyano-4-fluorobenzylcyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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